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Dehydro Lercanidipine-d3

Cat. No.: B1161385
M. Wt: 612.73
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Description

Contextualization of Dehydro Lercanidipine as a Metabolite and Impurity of Lercanidipine

Lercanidipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. mdpi.comhpra.iee-lactancia.orgwikipedia.org This metabolic process converts the parent drug into several metabolites, most of which are inactive. hpra.iee-lactancia.orgcbg-meb.nl One of the identified metabolites is Dehydro Lercanidipine, formed through the dehydrogenation of the dihydropyridine ring of Lercanidipine. pharmaffiliates.comsynzeal.com

Dehydro Lercanidipine is also recognized as a specified impurity in Lercanidipine drug products (often referred to as Lercanidipine Impurity D or EP Impurity C). synzeal.comglppharmastandards.complos.org Its presence must be monitored and quantified to ensure the quality, safety, and efficacy of the pharmaceutical formulation. The formation of this impurity can occur during the synthesis or degradation of the active pharmaceutical ingredient.

Significance of Deuterated Analogues (Dehydro Lercanidipine-d3) in Advanced Analytical Science and Research

In the realm of analytical science, particularly in quantitative analysis using mass spectrometry, deuterated analogues serve as ideal internal standards. The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, results in a compound that is chemically identical to the analyte of interest but has a higher molecular weight. This mass difference allows the internal standard to be distinguished from the analyte by the mass spectrometer, while its identical chemical behavior ensures that it experiences the same effects during sample preparation, extraction, and ionization. synzeal.comaxios-research.comresearchgate.net

The use of this compound as an internal standard offers several key advantages:

Compensation for Matrix Effects: Biological samples like plasma are complex matrices that can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. As a deuterated internal standard, this compound co-elutes with the non-labeled Dehydro Lercanidipine and experiences the same matrix effects, allowing for accurate correction. synzeal.comaxios-research.comnih.gov

Improved Precision and Accuracy: By accounting for variability in sample extraction, recovery, and instrument response, the use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method. nih.govnih.gov

Enhanced Method Robustness: The reliability of bioanalytical methods is enhanced, as the internal standard provides a constant reference point across different samples and analytical runs. synzeal.comnih.gov

Overview of Current Research Landscape Pertaining to this compound

The current research landscape for this compound is predominantly focused on its application in bioanalytical method development and validation for the quantification of Lercanidipine in biological matrices such as human plasma. nih.govnih.govresearchgate.net These studies are often conducted to support bioequivalence and pharmacokinetic investigations.

Rationale for Comprehensive Academic Investigation of this compound

The comprehensive academic investigation into this compound is driven by the analytical challenges associated with Lercanidipine. The drug's low plasma concentrations and high variability in absorption necessitate highly sensitive and reliable analytical methods for its accurate measurement. researchgate.net

Key rationales for its investigation include:

Need for Accurate Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of Lercanidipine, precise measurement of its concentration over time in biological fluids is essential. This compound facilitates this by serving as a reliable internal standard. nih.gov

Bioequivalence Studies: Generic drug development requires demonstrating that the generic product is bioequivalent to the innovator product. This involves precise measurement of drug concentrations in plasma, a task for which this compound is critical. nih.govnih.gov

Impurity Profiling: As Dehydro Lercanidipine is a known impurity, its deuterated analogue can be used as a reference standard for the accurate quantification of this impurity in the final drug product, ensuring compliance with regulatory standards. synzeal.comglppharmastandards.com

The physicochemical properties and analytical parameters of this compound are central to its function.

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Name 2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl] 5-Methyl Ester pharmaffiliates.comclearsynth.com
Molecular Formula C₃₆H₃₆D₃N₃O₆ clearsynth.comscbt.compharmaffiliates.com
Molecular Weight 612.73 g/mol clearsynth.compharmaffiliates.com

Table 2: UPLC-MS/MS Parameters for Analysis Using this compound

Parameter This compound (Internal Standard) Lercanidipine (Analyte) Source
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+) Positive Electrospray Ionization (ESI+) researchgate.net
Precursor Ion (m/z) 615.2 612.2
Product Ion (m/z) 283.1 280.1
Chromatography
Column UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) nih.govnih.gov
Retention Time ~0.72 min ~0.71 min nih.gov
Mobile Phase Acetonitrile (B52724) and 2.0 mM ammonium (B1175870) formate (B1220265) in water (pH 2.5) (90:10, v/v) Acetonitrile and 2.0 mM ammonium formate in water (pH 2.5) (90:10, v/v) nih.gov
Method Validation
Linearity Range N/A 0.010–20.0 ng/mL nih.govnih.gov
Mean Extraction Recovery >94% >94% nih.govnih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
Dehydro Lercanidipine
Lercanidipine
Ketoconazole
Midazolam
Metoprolol
Simvastatin

Properties

Molecular Formula

C₃₆H₃₆D₃N₃O₆

Molecular Weight

612.73

Synonyms

2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl] 5-Methyl Ester;  _x000B_2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dim

Origin of Product

United States

Synthetic Pathways and Isotopic Labeling Strategies for Dehydro Lercanidipine D3

Chemical Synthesis Approaches for Unlabeled Dehydro Lercanidipine Precursors

The synthesis of the unlabeled Dehydro Lercanidipine core structure is the foundational step. Dehydro Lercanidipine is the aromatized pyridine (B92270) analog of the dihydropyridine (B1217469) Lercanidipine. researchgate.net Therefore, synthetic strategies can be broadly categorized into two main approaches: the direct synthesis of the substituted pyridine ring system or the chemical aromatization of a Lercanidipine precursor.

Aromatization of Dihydropyridine Precursors: A common route to Dehydro Lercanidipine involves the oxidation of Lercanidipine or a suitable dihydropyridine intermediate. The dihydropyridine ring is susceptible to oxidation, which converts it to the more stable aromatic pyridine ring. This transformation can be achieved using various oxidizing agents under controlled conditions. This process mirrors the in vivo metabolism of Lercanidipine, which is primarily mediated by the CYP3A4 enzyme. researchgate.net

Direct Pyridine Synthesis (Hantzsch-type Synthesis Modification): Alternatively, the core pyridine structure can be constructed directly. This approach is analogous to a modified Hantzsch pyridine synthesis. A typical synthesis of the Lercanidipine parent nucleus involves the condensation and cyclization of precursors like propionitrile (B127096) acetoacetate, 3-nitrobenzaldehyde, and 3-amino-methyl crotonate. google.com A similar strategy can be employed to build the Dehydro Lercanidipine skeleton by selecting starting materials and reaction conditions that favor the formation of the pyridine ring directly, rather than the dihydropyridine intermediate.

A key precursor for the final labeling step is the des-methyl amine analog of the Dehydro Lercanidipine side chain. This intermediate, 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid 3-[2-[(3,3-diphenylpropyl)amino]-1,1-dimethylethyl] 5-methyl ester, would be synthesized first. The final step before labeling would be the coupling of this secondary amine with the appropriate deuterated methyl group source.

Reagent/IntermediateRole in Synthesis
3-NitrobenzaldehydeProvides the C4-substituted phenyl group
Methyl AcetoacetateContributes to the pyridine ring backbone
3-Amino-crotonate derivativeForms part of the pyridine ring
2-Amino-2-methyl-1-propanolPrecursor for the ester side chain
3,3-DiphenylpropylamineForms the core of the amine side chain

Methodologies for Deuterium (B1214612) Incorporation: Specific d3-Labeling Techniques

The "-d3" designation in Dehydro Lercanidipine-d3 typically signifies the presence of a trideuteriomethyl (-CD3) group. Based on the structure and related labeled compounds like (S)-Lercanidipine-d3, the deuterium label is incorporated into the N-methyl group of the side chain. pharmaffiliates.comnih.gov This is achieved by reacting the secondary amine precursor (des-methyl Dehydro Lercanidipine) with a d3-methylating agent.

Common strategies for introducing a -CD3 group include:

Direct Methylation: Using a deuterated methylating agent such as trideuteriomethyl iodide (CD3I) or trideuteriomethyl tosylate (CD3OTs). The secondary amine acts as a nucleophile, displacing the iodide or tosylate leaving group to form the N-CD3 bond. This is a direct and efficient method for labeling.

Reductive Amination: This two-step, one-pot reaction involves treating the secondary amine precursor with deuterated formaldehyde (B43269) (paraformaldehyde-d2 or formaldehyde-d2 solution) to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). While effective, this method requires careful control of reaction conditions to avoid side reactions.

The choice of method depends on the stability of the precursor molecule, the availability and cost of the deuterated reagent, and the desired reaction yield and purity. researchgate.netresearchgate.net

d3-Labeling ReagentLabeling MethodKey Considerations
Trideuteriomethyl Iodide (CD3I)Direct AlkylationHighly reactive; reaction is typically fast. Iodide is a good leaving group.
Deuterated Dimethyl Sulfate ((CD3)2SO4)Direct AlkylationPotent methylating agent, but also highly toxic.
Trideuteriomethyl Tosylate (CD3OTs)Direct AlkylationGood alternative to CD3I; tosylate is an excellent leaving group.
Formaldehyde-d2 (CD2O)Reductive AminationUsed with a reducing agent (e.g., NaBH3CN). Cost-effective but can be less direct.

Optimization of Reaction Conditions for High Isotopic Purity of this compound

Achieving high isotopic purity (typically >98%) is critical for the utility of this compound as an internal standard. Optimization focuses on maximizing the incorporation of the -CD3 group while minimizing the presence of unlabeled (-CH3) and partially labeled (-CHD2, -CH2D) species. nih.gov

Key optimization parameters include:

Reagent Purity: The isotopic enrichment of the deuterated labeling reagent (e.g., CD3I) must be high (often >99 atom % D).

Stoichiometry: A slight excess of the labeling reagent may be used to drive the reaction to completion, ensuring that all the precursor amine is converted to the labeled product.

Reaction Time and Temperature: The reaction must be allowed to proceed to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or LC-MS is essential.

Solvent and Base: Anhydrous solvents are used to prevent any potential H/D exchange with solvent protons. A non-nucleophilic base is often added to scavenge the acid byproduct (e.g., HI from methylation with CD3I), which can protonate the starting amine and render it unreactive.

Work-up and Purification: The purification process must be capable of separating the desired d3-labeled product from any remaining unlabeled starting material, as their chromatographic properties are very similar.

Stereochemical Considerations and Enantioselective Synthesis (if applicable to this compound)

Stereochemistry is a critical aspect of many pharmaceutical compounds. The parent drug, Lercanidipine, is chiral, possessing a stereocenter at the C4 position of the 1,4-dihydropyridine (B1200194) ring. easpublisher.comnih.gov It is commercially available as a racemic mixture of its (R)- and (S)-enantiomers, with the (S)-enantiomer being responsible for the majority of the pharmacological activity. easpublisher.comnih.gov

However, Dehydro Lercanidipine is formed by the aromatization of this dihydropyridine ring. This chemical transformation results in the formation of a planar, aromatic pyridine ring. In this process, the C4 carbon atom becomes sp2-hybridized and is no longer a chiral center. Consequently, Dehydro Lercanidipine is an achiral molecule. As a result, stereochemical considerations and enantioselective synthesis are not applicable to the synthesis of this compound itself.

Post-Synthetic Purification and Isolation Protocols for this compound

After the synthesis and deuterium labeling are complete, rigorous purification is necessary to isolate this compound with high chemical and isotopic purity. moravek.com This is crucial to ensure its reliability as an analytical standard. The purification protocol typically involves a multi-step approach.

Aqueous Work-up: The reaction mixture is first subjected to an aqueous work-up, often involving extraction with an organic solvent to remove inorganic salts, excess base, and water-soluble impurities.

Chromatography: The primary tool for purification is column chromatography.

Flash Silica (B1680970) Gel Chromatography: This technique is used to separate the product from less polar and more polar impurities on a larger scale. A gradient of solvents (e.g., heptane (B126788) and ethyl acetate) is typically used to elute the compounds from the silica gel. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest purity required for an analytical standard, preparative HPLC is often the final step. A reversed-phase column (e.g., C18) is commonly used. This method is highly effective at separating the desired product from closely related impurities, including any residual unlabeled starting material. moravek.com

ParameterTypical Conditions for HPLC Purification
ColumnReversed-phase C18 (e.g., 250 x 10 mm, 5 µm)
Mobile PhaseAcetonitrile (B52724) and water with a modifier (e.g., formic acid or ammonium (B1175870) acetate)
Elution ModeIsocratic or Gradient
Flow Rate1.0 - 5.0 mL/min
DetectionUV at a wavelength where the compound absorbs (e.g., 240 nm) nih.gov

Isolation: After purification, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the final compound, which may be an oil or a solid. guidechem.com

Spectroscopic and Chromatographic Characterization of Synthesized this compound

The final step is the comprehensive characterization of the purified product to confirm its identity, purity, and isotopic enrichment. A combination of spectroscopic and chromatographic techniques is employed. musechem.com

Mass Spectrometry (MS):

Identity and Isotopic Enrichment: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and the exact mass of the molecule. The molecular ion peak will be approximately 3 Daltons higher than that of the unlabeled Dehydro Lercanidipine (C36H39N3O6, MW ≈ 609.71 g/mol vs. C36H36D3N3O6, MW ≈ 612.73 g/mol ). pharmaffiliates.com The mass spectrum also allows for the calculation of isotopic purity by comparing the relative intensities of the d3, d2, d1, and d0 mass peaks.

Structural Confirmation: Tandem mass spectrometry (MS/MS) is used to fragment the molecule. The fragmentation pattern can help confirm the location of the deuterium label. A fragment ion containing the N-methyl group will show a mass shift of +3 Da compared to the same fragment from the unlabeled standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: The carbon signal for the N-CD3 group will appear as a multiplet (typically a 1:1:1 triplet for a -CD3 group) due to one-bond C-D coupling, confirming the presence of the label at that specific position.

²H NMR (Deuterium NMR): A single resonance in the ²H NMR spectrum will confirm the presence of deuterium in the molecule.

Chromatographic Analysis:

Purity Assessment: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with UV or MS detection is used to determine the chemical purity of the final compound. nih.govamazonaws.com The analysis should show a single major peak, with purity levels typically exceeding 98%. The retention time of the deuterated compound is expected to be nearly identical to that of its non-deuterated counterpart. nih.gov

TechniqueExpected Result for this compound
¹H NMR Absence of a signal for the N-CH3 protons.
¹³C NMR Appearance of a multiplet for the N-CD3 carbon due to C-D coupling.
Mass Spec (MS) Molecular ion peak at m/z ≈ 613 [M+H]⁺, which is 3 units higher than the unlabeled compound.
HPLC/UPLC A single major peak indicating high chemical purity (>98%).

Advanced Analytical Methodologies Utilizing Dehydro Lercanidipine D3 As a Reference Standard

Development and Validation of High-Sensitivity Chromatographic-Mass Spectrometric Assays

The development of robust and sensitive assays for quantifying Dehydro Lercanidipine requires a synergistic approach, combining advanced chromatographic separation with highly selective mass spectrometric detection. Dehydro Lercanidipine-d3 is integral to this process, ensuring accuracy and precision.

Ultra-Performance Liquid Chromatography (UPLC) is favored for its high resolution, speed, and sensitivity, making it well-suited for complex biological matrices. nih.gov Method development for Dehydro Lercanidipine and its deuterated internal standard begins with selecting a column and mobile phase that provide good retention, efficient separation from endogenous interferences, and sharp peak shapes. amazonaws.com The goal is to achieve a short run time without compromising chromatographic integrity. For the related compound, Lercanidipine, methods have been successfully developed using UPLC systems, demonstrating the platform's suitability. nih.govresearchgate.net The process involves systematic evaluation of parameters to ensure the analyte and the this compound internal standard co-elute or have very close retention times, which is crucial for effective internal standardization. texilajournal.com

The optimization of chromatographic conditions is critical for achieving the desired sensitivity and selectivity.

Column Chemistry : Reversed-phase columns, such as those with C18 chemistry (e.g., UPLC BEH C18, 50 mm×2.1 mm, 1.7 µm), are commonly employed for the analysis of Lercanidipine and its analogs. nih.govresearchgate.net These columns offer excellent retention and separation for moderately nonpolar compounds like Dehydro Lercanidipine.

Mobile Phase Composition : A typical mobile phase consists of an aqueous component and an organic solvent. For Lercanidipine analysis, a combination of 2.0 mM ammonium (B1175870) formate (B1220265) in water (with pH adjusted to 2.5 with formic acid) and acetonitrile (B52724) in a 10:90 v/v ratio has proven effective. nih.gov The acidic additive helps to promote protonation of the analyte, enhancing the signal in positive ion mode mass spectrometry, while a high proportion of acetonitrile ensures a short elution time. nih.gov

Flow Rate : In UPLC, flow rates are typically in the range of 0.3 to 0.5 mL/min. amazonaws.com The flow rate is optimized to provide the best balance between analysis time and separation efficiency. An isocratic elution, where the mobile phase composition remains constant, is often sufficient and provides stable performance. nih.gov

ParameterOptimized Condition (Based on Lercanidipine Analog)Rationale
UPLC ColumnUPLC BEH C18 (50 mm×2.1 mm, 1.7 µm)Provides high-resolution separation for the analyte and internal standard. nih.gov
Mobile Phase2.0 mM Ammonium Formate (pH 2.5) : Acetonitrile (10:90, v/v)Ensures good peak shape, sufficient retention, and promotes ionization. nih.gov
Flow Rate0.4 mL/minAchieves a short run time (e.g., <2.0 min) while maintaining separation efficiency.
Elution ModeIsocraticOffers simplicity, robustness, and stable baseline for quantification. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful detection technique that provides exceptional selectivity and sensitivity. nih.gov The process involves multiple stages of mass analysis. In the first stage, a specific ion (the precursor ion) corresponding to the molecule of interest is selected. This ion is then fragmented through collision with an inert gas, and the resulting fragment ions (product ions) are analyzed in the second stage. nih.gov

For deuterated analogs like this compound, this technique is ideal. The stable isotope label increases the mass of the molecule without significantly altering its chemical properties. researchgate.net This means this compound will have a different precursor ion mass than the unlabeled analyte but will often produce product ions with a corresponding mass shift, or in some cases, identical product ions. nih.gov This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, even if they co-elute chromatographically.

Ionization Technique : Electrospray Ionization (ESI) is the most common ionization technique for this type of analysis because it is a soft ionization method suitable for polar and semi-polar molecules, minimizing in-source fragmentation and providing strong signals for protonated molecules [M+H]+. nih.gov ESI operating in the positive ion mode is typically used for Lercanidipine and its analogs. researchgate.netnih.gov Optimization of ESI source parameters, such as capillary voltage, gas temperature, and nebulizer gas flow, is performed to maximize the signal intensity for both the analyte and this compound. nih.gov

Mass Spectrometric Transitions : The specific precursor-to-product ion transitions for Dehydro Lercanidipine and this compound would be determined by infusing standard solutions of each compound into the mass spectrometer. For the related compound Lercanidipine, the transition monitored is m/z 612.2 → 280.1. For its deuterated standard, Lercanidipine-d3, the transition is m/z 615.2 → 283.1. nih.govresearchgate.net A similar approach would be used to identify the optimal, most intense, and stable transitions for Dehydro Lercanidipine and this compound. Key instrument parameters like cone voltage and collision energy are optimized for each transition to maximize the product ion signal. researchgate.net

ParameterExample Value (Based on Lercanidipine/Lercanidipine-d3)Purpose
Ionization ModePositive Electrospray Ionization (ESI+)Efficiently generates protonated molecules [M+H]+ for detection. nih.gov
Precursor Ion (Lercanidipine)m/z 612.2Selects the ion corresponding to the analyte of interest. researchgate.net
Product Ion (Lercanidipine)m/z 280.1Specific fragment ion used for quantification. researchgate.net
Precursor Ion (Lercanidipine-d3)m/z 615.2Selects the ion corresponding to the internal standard. researchgate.net
Product Ion (Lercanidipine-d3)m/z 283.1Specific fragment ion for the internal standard, reflecting the deuterium (B1214612) label. researchgate.net
Cone Voltage70 VOptimized to maximize the abundance of the precursor ion. researchgate.net
Collision Energy30 eVOptimized to produce the most intense and stable product ion. researchgate.net

Quantitative analysis is performed using Selected Reaction Monitoring (SRM) or, more commonly, Multiple Reaction Monitoring (MRM). In an MRM experiment, the mass spectrometer is set to monitor one or more specific precursor-to-product ion transitions for the analyte and the internal standard simultaneously. nih.gov For instance, the instrument would monitor the transition for Dehydro Lercanidipine and the transition for this compound.

The instrument records the peak area for both the analyte and the internal standard. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in prepared standards. The concentration of the analyte in unknown samples is then calculated from this curve. The use of this compound as the internal standard is critical because it compensates for any sample loss during extraction and corrects for fluctuations in instrument response or matrix-induced ion suppression or enhancement, leading to highly accurate and precise results. texilajournal.comresearchgate.net

Rigorous Analytical Method Validation Specifics for Stable Isotope-Labeled Internal Standards

A method utilizing a stable isotope-labeled internal standard like this compound must undergo rigorous validation to ensure its reliability, following guidelines from regulatory bodies. texilajournal.com

Selectivity and Specificity : The method must demonstrate that it can differentiate and quantify the analyte without interference from endogenous matrix components or other metabolites. This is confirmed by analyzing blank matrix samples from multiple sources.

Linearity and Range : The assay must be linear over a defined concentration range. A calibration curve is constructed, and its linearity is assessed, typically requiring a correlation coefficient (r²) of >0.99. nih.gov

Accuracy and Precision : Accuracy (closeness to the true value) and precision (reproducibility) are evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ). Inter- and intra-batch precision are typically required to be within ±15% (±20% at the LLOQ). nih.govnih.gov

Recovery : The extraction efficiency of the analyte and the internal standard from the biological matrix is determined. While high recovery is desirable, the key advantage of a stable isotope-labeled standard is that it should have nearly identical recovery to the analyte, meaning consistency is more important than achieving 100% extraction. nih.gov

Matrix Effect : This assesses the influence of co-eluting matrix components on the ionization of the analyte and internal standard. The use of a co-eluting stable isotope-labeled standard like this compound is the most effective way to compensate for matrix effects, as both analyte and IS are affected similarly. researchgate.net

Stability : The stability of the analyte in the biological matrix is tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Validation ParameterAcceptance CriteriaImportance with Stable Isotope-Labeled IS
Linearity (r²)≥ 0.99Ensures a proportional response across the quantification range. nih.gov
AccuracyWithin ±15% of nominal value (±20% at LLOQ)Demonstrates the method's correctness. nih.gov
Precision (%CV)≤ 15% (≤ 20% at LLOQ)Shows the method's reproducibility. nih.gov
RecoveryConsistent and reproducibleThis compound co-behaves with the analyte, correcting for extraction variability. nih.gov
Matrix EffectIS-normalized factor should be consistentThis compound effectively compensates for ion suppression/enhancement. researchgate.net

Assessment of Method Selectivity and Specificity

Method selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. jbclinpharm.org For a method utilizing this compound, specificity is demonstrated by ensuring that no interference occurs at the retention times of Dehydro Lercanidipine and its deuterated internal standard, this compound. nih.govresearchgate.net

This is typically assessed by analyzing multiple batches of the blank biological matrix (e.g., human plasma) from different sources to check for endogenous components that might produce a signal. nih.gov The resulting chromatograms are compared with those from spiked samples containing the analyte and the internal standard. The absence of significant peaks in the blank samples at the specific mass transitions (MRM mode) for Dehydro Lercanidipine and this compound confirms the method's selectivity. nih.govresearchgate.net Furthermore, the method must be able to distinguish the analyte from its metabolites, degradation products, and co-administered drugs. jbclinpharm.orgresearchgate.net The use of a stable isotope-labeled internal standard like this compound, which is chemically identical to the analyte and co-elutes, provides high specificity in LC-MS/MS analysis. nih.govlcms.cz

Establishment of Linear Dynamic Range and Calibration Curve Characteristics

The linear dynamic range is the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. jbclinpharm.org To establish this range for Dehydro Lercanidipine, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (Dehydro Lercanidipine / this compound) against the nominal concentration of the analyte. nih.gov

Calibration standards are prepared by spiking a blank biological matrix with known concentrations of Dehydro Lercanidipine, while a constant concentration of this compound is added to all samples. nih.govresearchgate.net A typical range for a highly sensitive UPLC-MS/MS method might span from 0.010 ng/mL to 20.0 ng/mL. nih.govresearchgate.net The linearity of the curve is evaluated by the correlation coefficient (r²), which should ideally be ≥0.99. nih.govjpionline.org The accuracy and precision of the back-calculated concentrations of the calibration standards should be within acceptable limits, typically ±15% (±20% at the lower limit). nih.gov

Table 1: Example Calibration Curve Characteristics for Dehydro Lercanidipine

Nominal Conc. (ng/mL) Peak Area Ratio (Analyte/IS) Calculated Conc. (ng/mL) Accuracy (%)
0.010 0.005 0.010 100.0
0.020 0.011 0.021 105.0
0.200 0.102 0.198 99.0
2.00 1.015 2.030 101.5
10.0 5.050 9.950 99.5
20.0 10.120 20.100 100.5

Note: This table contains hypothetical data for illustrative purposes.

Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ) for this compound

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. ijsr.net

These limits are crucial for defining the sensitivity of the method. jpionline.org They are often determined based on the signal-to-noise (S/N) ratio, where the LOD is typically defined as an S/N ratio of 3:1, and the LOQ corresponds to an S/N ratio of 10:1. nih.govijsr.net The LOQ is established as the lowest concentration on the calibration curve that meets the criteria for accuracy (within 80-120%) and precision (coefficient of variation ≤20%). nih.gov For highly sensitive methods, the LOQ can be in the low picogram per milliliter (pg/mL) to nanogram per milliliter (ng/mL) range. jbclinpharm.orgnih.gov

Table 2: Method Sensitivity Parameters

Parameter Definition Typical Value (ng/mL) Basis
LOD Lowest detectable concentration 0.003 S/N Ratio ≥ 3
LOQ Lowest quantifiable concentration 0.010 S/N Ratio ≥ 10; Accuracy 80-120%; Precision ≤20%

Note: Values are based on a similar compound's analysis and are for illustrative purposes. nih.gov

Evaluation of Analytical Precision (Intra-day and Inter-day) and Accuracy

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the mean test results to the true value. jpionline.org Both are evaluated by analyzing quality control (QC) samples at multiple concentration levels (typically low, medium, and high) in replicates. nih.gov

Intra-day (within-run) precision and accuracy are assessed by analyzing multiple replicates of QC samples during a single analytical run. nih.govresearchgate.net

Inter-day (between-run) precision and accuracy are determined by analyzing the QC samples on different days. nih.govresearchgate.net

The acceptance criteria for precision are usually that the coefficient of variation (%CV) should not exceed 15% (20% for the LOQ). For accuracy, the mean value should be within 85-115% of the nominal value (80-120% for the LOQ). nih.gov The use of this compound as an internal standard is critical for achieving high precision and accuracy by correcting for variability during sample processing and analysis. nih.gov

Table 3: Example of Intra-day and Inter-day Precision and Accuracy Data

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LQC 0.030 5.4 102.0 5.7 103.0
MQC 2.40 2.1 98.5 2.5 99.0
HQC 16.0 2.0 98.1 1.5 98.3

Note: This table contains representative data based on validated methods for similar analytes. nih.gov

Comprehensive Investigation and Compensation Strategies for Matrix Effects

Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix, leading to ion suppression or enhancement. longdom.orgnih.gov This can significantly impact the accuracy and reproducibility of LC-MS/MS assays. longdom.org A thorough investigation of matrix effects is a crucial part of method validation.

The most common approach to evaluate matrix effects is the post-extraction spike method, where the response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution. nih.gov The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for matrix effects. lcms.cz Since the deuterated standard has nearly identical chemical properties and chromatographic behavior to the analyte, it experiences the same degree of ion suppression or enhancement. nih.govmdpi.com By using the peak area ratio for quantification, the variability caused by matrix effects is effectively normalized, thereby improving the accuracy and reliability of the results. lcms.cz

Optimization of Sample Preparation: Extraction Efficiency and Recovery Studies

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix, remove interfering substances, and concentrate the sample. nih.gov Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.govresearchgate.net

Extraction recovery is a measure of the efficiency of the extraction procedure. It is determined by comparing the analytical response of an analyte from a pre-extraction spiked sample (where the analyte is added before extraction) to that of a post-extraction spiked sample (where the analyte is added to the extracted blank matrix). nih.gov The recovery of the internal standard (this compound) should be consistent and comparable to that of the analyte. Consistent and high recovery ensures that the method is reliable and sensitive enough to measure low concentrations. Validated methods often demonstrate recoveries greater than 90%. nih.govresearchgate.net

Table 4: Example of Extraction Recovery Data

QC Level Concentration (ng/mL) Dehydro Lercanidipine Recovery (%) This compound Recovery (%)
LQC 0.030 94.3 94.1
MQC 2.40 95.4 95.0
HQC 16.0 98.6 97.5

Note: This table contains representative data based on validated methods for similar analytes. nih.gov

Role of Dehydro Lercanidipine D3 in Impurity Profiling and Pharmaceutical Quality Control Research of Lercanidipine

Application in the Identification and Quantification of Related Substances within Lercanidipine Formulations

Dehydro Lercanidipine-d3, a deuterated analog of a known Lercanidipine impurity, serves as a critical internal standard in advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The primary application of such stable isotope-labeled standards is to ensure the accuracy and precision of quantitative analytical methods. musechem.com In the context of Lercanidipine, while direct studies detailing the use of this compound for the quantification of other related substances are not extensively published, the principles of its application are well-established.

Isotope-labeled internal standards are chemically identical to the analyte of interest but have a different mass due to the presence of heavy isotopes. acanthusresearch.com This property makes them ideal for spiking into a sample matrix, as they co-elute with the non-labeled analyte and experience similar matrix effects and ionization suppression or enhancement during mass spectrometric detection. waters.com Any variability in the analytical process, such as extraction efficiency or instrument response, affects both the analyte and the internal standard equally. acanthusresearch.com Consequently, the ratio of the analyte's signal to the internal standard's signal provides a highly reliable measure of the analyte's concentration.

While a published study specifically demonstrates the use of Lercanidipine-d3 as an internal standard for the determination of Lercanidipine in human plasma, the same principle applies to the use of this compound for quantifying Dehydro Lercanidipine. nih.gov By using a known concentration of this compound, analysts can accurately determine the levels of the corresponding non-labeled impurity in Lercanidipine formulations. This is crucial for ensuring that the levels of this and other impurities remain within the stringent limits set by regulatory authorities like the International Council for Harmonisation (ICH). healthmanagement.org

The development of robust analytical methods often involves the use of a cocktail of reference standards for various impurities. In such multi-analyte methods, a stable isotope-labeled standard like this compound can potentially be used to improve the quantitative performance for structurally similar impurities where a dedicated labeled standard is not available, although with a potential for greater uncertainty.

Table 1: Analytical Techniques for Lercanidipine Impurity Profiling
TechniqueApplication in Impurity ProfilingRole of this compound
High-Performance Liquid Chromatography (HPLC)Separation, detection, and quantification of impurities. healthmanagement.orgUsed as a reference marker for peak identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)High-resolution detection, structure elucidation, and quantification of impurities. healthmanagement.orgServes as an internal standard for accurate quantification, compensating for matrix effects. waters.com
Gas Chromatography-Mass Spectrometry (GC-MS)Identification of volatile and semi-volatile impurities. healthmanagement.orgNot typically used for non-volatile compounds like this compound.
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides detailed structural information of impurities. healthmanagement.orgCan be used to confirm the structure and isotopic labeling of the reference standard itself.

Utilization of this compound as a Certified Reference Material (CRM) for Impurity Assays

A Certified Reference Material (CRM) is a standard of the highest metrological quality, for which the property values have been certified by a technically valid procedure, and is accompanied by a certificate issued by a certifying body. pure-synth.com CRMs are essential for establishing traceability of measurements and ensuring the accuracy and comparability of results across different laboratories. pure-synth.com

While this compound is commercially available as a "reference standard," its status as a CRM depends on its production under a quality system compliant with standards such as ISO 17034 and characterization according to ISO/IEC 17025. pure-synth.comlgcstandards.com The certification process involves a comprehensive characterization of the material to determine its purity and assign a certified value with a stated uncertainty. pure-synth.com

The use of a CRM of this compound in impurity assays would provide a high degree of confidence in the analytical results. It would be used for:

Calibration of analytical instruments: Ensuring the instrument's response is accurate.

Validation of analytical methods: Assessing the accuracy, precision, and linearity of the method used to quantify the Dehydro Lercanidipine impurity. pure-synth.com

Quality control: As a benchmark to verify the performance of routine analytical tests.

The availability of a CRM for this compound would be particularly valuable for pharmaceutical manufacturers in demonstrating compliance with regulatory requirements for impurity control.

Development of Reference Standards for Lercanidipine Impurities and Degradation Products

The development of reference standards for pharmaceutical impurities is a critical and meticulous process. healthmanagement.org For a compound like this compound, this involves several key stages:

Synthesis and Purification: The synthesis of Dehydro Lercanidipine is followed by the introduction of deuterium (B1214612) atoms at specific, stable positions within the molecule. The final product is then highly purified to ensure it is free from significant levels of the non-labeled compound or other impurities. pharmtech.com

Structural Elucidation and Characterization: A battery of analytical techniques is employed to confirm the identity and structure of the synthesized standard. This typically includes Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the position of the deuterium labels, Mass Spectrometry (MS) to verify the molecular weight and isotopic enrichment, and Infrared (IR) spectroscopy. pure-synth.com

Purity Assessment: The purity of the reference standard is determined using high-resolution techniques like HPLC. The certificate of analysis accompanying the standard will provide a purity value, which is crucial for accurate quantitative work. pure-synth.com

Stability Studies: The stability of the reference standard is assessed under various conditions to establish its shelf-life and appropriate storage conditions. pharmaffiliates.com

The availability of well-characterized reference standards for a range of Lercanidipine impurities, including Dehydro Lercanidipine and its deuterated analog, is essential for comprehensive impurity profiling. synzeal.com These standards allow for the unambiguous identification of impurities in Lercanidipine samples and their accurate quantification.

Table 2: Key Parameters in the Development of a Reference Standard
ParameterDescriptionAnalytical Techniques
Identity and StructureConfirmation of the chemical structure and isotopic labeling.NMR, MS, IR
PurityDetermination of the percentage of the desired compound.HPLC, GC
AssayQuantification of the content of the substance.qNMR, Mass Balance
StabilityEvaluation of the compound's stability over time under defined storage conditions.HPLC

Contributions to Pharmaceutical Quality Assurance and Analytical Compliance

Method Development and Validation: During the development and validation of analytical methods for impurity testing, this compound serves as a crucial tool to establish the method's performance characteristics, such as accuracy, precision, and specificity, in line with ICH Q2(R1) guidelines. pure-synth.com

Routine Quality Control: In routine manufacturing, the use of such a well-characterized standard ensures the reliability of the quality control tests performed on each batch of Lercanidipine. This helps in making informed decisions about batch release.

Stability Studies: In stability studies of Lercanidipine drug products, this compound is used to accurately track the formation of the Dehydro Lercanidipine degradation product over time, which is a key aspect of determining the drug's shelf life. pharmaffiliates.com

Regulatory Submissions: The use of high-quality, well-documented reference standards in analytical testing provides strong support for the data submitted to regulatory authorities in drug approval applications. pure-synth.com It demonstrates a commitment to robust analytical science and quality control.

Stability and Degradation Kinetics of Dehydro Lercanidipine D3 and Analogous Structures

Design and Execution of Forced Degradation Studies on Dehydro Lercanidipine-d3

Forced degradation studies are instrumental in identifying the potential degradation pathways and products of a drug substance. In the context of Dehydro Lercanidipine, these studies are typically performed on the parent compound, Lercanidipine, to investigate the formation of its degradants. The aromatization of the dihydropyridine (B1217469) ring in Lercanidipine to the pyridine (B92270) moiety of Dehydro Lercanidipine is a primary degradation pathway observed under various stress conditions.

Lercanidipine demonstrates susceptibility to degradation under both acidic and basic hydrolytic conditions, leading to the formation of Dehydro Lercanidipine among other products.

Acidic Conditions : When subjected to acidic environments, such as 0.1 N hydrochloric acid (HCl) with heat (e.g., refluxing at 60°C for 4 hours), Lercanidipine undergoes significant degradation. jpionline.org Studies have reported degradation percentages ranging from 8.18% to as high as 19.68% under such stress. jpionline.orgijsr.net One of the key reactions is the oxidation of the dihydropyridine ring to form the more stable aromatic pyridine structure of Dehydro Lercanidipine.

Basic Conditions : In alkaline media, for instance, 0.1 N sodium hydroxide (B78521) (NaOH) at elevated temperatures, Lercanidipine also degrades. jpionline.org The extent of degradation has been quantified at approximately 7.24% to 13.14%. ijsr.netresearchgate.net This process also facilitates the formation of the Dehydro Lercanidipine impurity.

Oxidative stress is a direct and efficient pathway for the conversion of Lercanidipine to Dehydro Lercanidipine. The mechanism involves the aromatization of the 1,4-dihydropyridine (B1200194) ring.

Hydrogen Peroxide (H₂O₂) : The use of oxidizing agents like 3% hydrogen peroxide is a standard method in forced degradation studies. jpionline.org This condition effectively simulates oxidative degradation, leading to a significant drop in the parent compound concentration and the corresponding formation of the pyridine analogue, Dehydro Lercanidipine. nih.gov The degradation has been reported to be around 25.84% under these conditions. smolecule.com

Exposure to light and heat are critical factors in the stability of dihydropyridine-based compounds, including Lercanidipine.

Photolytic Degradation : Lercanidipine is known to be photosensitive. When exposed to UV-A radiation or other light sources, it undergoes photodegradation. nih.gov The primary photochemical reaction is the aromatization of the dihydropyridine moiety, yielding Dehydro Lercanidipine. nih.gov Other reactions, such as the formation of nitrosoderivatives and N-dealkylation in the side chain, can also occur. nih.gov The degradation under photolytic conditions is generally less extensive compared to hydrolytic stress, with reported values around 1.47%. jpionline.org

Thermal Degradation : In the solid state, the stability of Lercanidipine is influenced by temperature and humidity. nih.gov Thermal stress, such as heating at 60°C, can induce degradation, although it is typically less pronounced than hydrolytic or oxidative degradation, with reported degradation of about 0.68% to 0.77%. jpionline.orgijsr.net The formation of Dehydro Lercanidipine is also observed under these conditions.

Identification and Structural Elucidation of this compound Degradation Products

The primary degradation product resulting from forced degradation studies on Lercanidipine is its pyridine analogue, commonly referred to as Dehydro Lercanidipine. nih.gov This product is formed through the oxidation of the dihydropyridine ring. Advanced analytical techniques are employed for the definitive identification and structural confirmation of this and other degradants.

Mass Spectrometry (MS) : Techniques like HPLC-MS/MS with electrospray ionization (ESI) are powerful tools for characterizing degradation products. nih.gov The mass difference between Lercanidipine and Dehydro Lercanidipine corresponds to the loss of two hydrogen atoms, confirming the aromatization of the dihydropyridine ring.

Nuclear Magnetic Resonance (NMR) : NMR spectroscopy provides detailed structural information, confirming the change in the ring structure from dihydropyridine to pyridine. smolecule.com

While Dehydro Lercanidipine is the most prominent degradation product, other minor degradants have been identified under specific stress conditions, particularly photolysis, which may include nitrosoderivatives and products of N-dealkylation. nih.gov The pyridine ring of Dehydro Lercanidipine is chemically more stable than the dihydropyridine ring of the parent drug, suggesting it would be more resistant to further degradation under the same stress conditions. nih.gov

Kinetic Analysis of Degradation Processes for this compound

The kinetic analysis of Lercanidipine degradation, which leads to the formation of Dehydro Lercanidipine, typically follows first-order kinetics. This has been observed in studies of hydrolytic degradation at various pH levels and in photodegradation processes. nih.govresearchgate.net

The rate of degradation is dependent on factors such as pH, temperature, and light intensity. nih.gov For the deuterated compound, this compound, the fundamental kinetic order of any subsequent degradation would be expected to be similar. However, the rate constants could be influenced by the kinetic isotope effect. A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-determining step in a degradation pathway, substituting hydrogen with deuterium (B1214612) could slow down the reaction rate. Without specific studies on this compound, the magnitude of this effect remains theoretical.

The following table summarizes the percentage of Lercanidipine degradation observed under various forced degradation conditions, which corresponds to the formation of its degradation products, including Dehydro Lercanidipine.

Stress ConditionParameters% Degradation of LercanidipineReference
Acid Hydrolysis0.1 N HCl, 60°C, 4 hours8.181% researchgate.net
Base Hydrolysis0.1 N NaOH, 60°C, 4 hours7.241% researchgate.net
Oxidative Degradation3% H₂O₂, 24 hours0.841% jpionline.org
Thermal Degradation60°C, 6 hours0.771% jpionline.org
Photolytic DegradationUV light at 254 nm, 24 hours1.471% jpionline.org

Development of Stability-Indicating Analytical Methods for this compound Monitoring

The development of stability-indicating analytical methods is crucial for accurately quantifying the parent drug in the presence of its impurities and degradation products. For Lercanidipine, several robust high-performance liquid chromatography (HPLC) methods have been established for this purpose. nih.gov These methods are designed to effectively separate Lercanidipine from Dehydro Lercanidipine and other related substances.

A typical stability-indicating HPLC method involves:

Stationary Phase : A reversed-phase column, most commonly a C18 or C8 column, is used for separation. nih.gov

Mobile Phase : The mobile phase is usually a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) dihydrogen phosphate) and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govresearchgate.net The pH of the buffer is often adjusted to achieve optimal separation.

Detection : UV detection is commonly employed, with wavelengths set around 220-256 nm. jpionline.orgresearchgate.net

These validated methods demonstrate specificity, linearity, precision, and accuracy, ensuring reliable monitoring of Lercanidipine purity and stability. The ability to resolve the Lercanidipine peak from the Dehydro Lercanidipine peak is a key performance characteristic of these assays.

The table below provides examples of chromatographic conditions used in stability-indicating methods capable of separating Lercanidipine from its degradation products.

Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Symmetry C18 (250x4.6 mm, 5µm)Phosphate Buffer:Methanol:Acetonitrile (40:40:20 v/v/v)1.0256 jpionline.org
Chromasil YMC Pack C8 (150x4.6 mm, 5µm)0.02 M Ammonium Dihydrogen Phosphate (pH 3.5):Methanol (35:65 v/v)1.0240 nih.gov
Zorbax SB C18 (50x4.6 mm, 1.8µm)Gradient of 0.01 M KH₂PO₄ (pH 3.5) and Acetonitrile1.0220 researchgate.net
Inertsil ODS 3V (150x4.6 mm, C18)0.1% Trifluoroacetic Acid:Acetonitrile (50:50 v/v)1.0225 ijsr.net

Mechanistic and in Vitro Biotransformation Studies Involving Dehydro Lercanidipine D3

Elucidation of Dehydro Lercanidipine Formation Pathways from Lercanidipine in Model Systems

The primary biotransformation pathway leading to the formation of dehydro lercanidipine from lercanidipine involves the aromatization of the dihydropyridine (B1217469) ring. nih.govresearchgate.net This conversion is a critical step in the metabolism of lercanidipine, rendering the molecule inactive. nih.gov In various model systems, this transformation has been shown to occur through both enzymatic and non-enzymatic routes.

Enzymatic Pathway: In biological systems, the dehydrogenation of lercanidipine is predominantly an oxidative metabolic process catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.orgnih.govnih.gov Specifically, the CYP3A4 isozyme has been identified as the main enzyme responsible for this conversion. wikipedia.orgresearchgate.netdrugsporphyria.net This enzymatic reaction oxidizes the 1,4-dihydropyridine (B1200194) nucleus of lercanidipine into its corresponding pyridine (B92270) derivative, dehydro lercanidipine. This process is a common metabolic fate for drugs in the dihydropyridine class. clinpgx.org The extensive first-pass metabolism of lercanidipine, largely attributed to CYP3A4 activity, results in the formation of dehydro lercanidipine and other metabolites before the parent drug reaches systemic circulation. wikipedia.orgjpionline.org

Non-Enzymatic Pathway: Lercanidipine is also susceptible to degradation under the influence of light. Photochemical studies have demonstrated that exposure to UV-A radiation can induce the aromatization of the dihydropyridine moiety, leading to the formation of dehydro lercanidipine as a major photodegradation product. nih.govresearchgate.net This non-enzymatic pathway is significant for understanding the stability of the drug substance and its formulations. nih.govjpionline.orgwjpps.com Forced degradation studies, which include exposure to acidic and alkaline conditions, also show degradation of lercanidipine, although the primary pathway remains the oxidation to the pyridine derivative. researchgate.netjpionline.org

The table below summarizes the key formation pathways in different model systems.

Pathway Type Model System Key Mediators/Conditions Primary Product
EnzymaticHuman Liver MicrosomesCytochrome P450 (CYP3A4)Dehydro Lercanidipine
Non-EnzymaticDrug Solutions/FormulationsUV-A Radiation (Light)Dehydro Lercanidipine
Non-EnzymaticForced DegradationAcid/Alkaline HydrolysisVarious Degradation Products

In Vitro Metabolic Stability and Transformation Studies of Lercanidipine Utilizing Dehydro Lercanidipine-d3 as a Tracing Tool

In the investigation of lercanidipine's metabolic stability and its transformation in vitro, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). While deuterated lercanidipine (lercanidipine-d3) is commonly used as an internal standard for the analysis of the parent drug, this compound serves as the analogous tool for tracking the formation of the primary metabolite, dehydro lercanidipine. nih.govresearchgate.net

By adding a known concentration of this compound to the in vitro incubation samples (e.g., from liver microsomes), researchers can accurately quantify the amount of dehydro lercanidipine formed over time. The deuterated standard co-elutes with the non-deuterated metabolite but is distinguished by its higher mass in the mass spectrometer. This allows it to serve as a tracer, correcting for any variability or loss during sample preparation and analysis, thereby ensuring the reliability of the metabolic data. nih.gov

The use of this compound is essential for several types of in vitro studies:

Metabolic Rate Determination: Precisely measuring the rate of dehydro lercanidipine formation in systems like human liver microsomes to calculate intrinsic clearance.

Enzyme Kinetics: Studying the kinetics (e.g., Km and Vmax) of the CYP3A4-mediated dehydrogenation of lercanidipine.

Reaction Phenotyping: Confirming which specific CYP isozymes are responsible for the metabolite's formation.

The components of a typical in vitro metabolic stability assay using this tracing tool are outlined below.

Component Purpose Example
Biological MatrixSource of metabolic enzymesHuman Liver Microsomes (HLM)
SubstrateThe drug being studiedLercanidipine
CofactorRequired for enzyme activityNADPH
Internal StandardFor accurate quantification of metaboliteThis compound
Analytical MethodTo separate and detect compoundsUPLC-MS/MS

Characterization of Enzymatic and Non-Enzymatic Conversion Pathways in Isolated Biological Components (e.g., Liver Microsomes, Recombinant Enzymes)

To precisely characterize the conversion pathways of lercanidipine, isolated biological components are employed. These in vitro systems allow for the study of specific enzymatic activities without the complexities of a whole organism.

Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum from liver cells and are a standard in vitro tool as they contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 family. clinpgx.orgnih.gov Studies using HLMs have confirmed that lercanidipine is extensively metabolized, with the primary reaction being the dehydrogenation to dehydro lercanidipine. drugsporphyria.net By incubating lercanidipine with HLMs in the presence of the necessary cofactor NADPH, researchers can measure the rate of its disappearance and the corresponding appearance of dehydro lercanidipine. nih.gov Inhibition studies within this system, using known chemical inhibitors of specific CYP enzymes, have pinpointed CYP3A4 as the principal catalyst. For instance, ketoconazole, a strong inhibitor of CYP3A4, significantly blocks the formation of dehydro lercanidipine in HLM incubations. researchgate.netclinpgx.org

Recombinant Enzymes: To definitively confirm the role of a specific enzyme, recombinant human CYP enzymes expressed in a cellular system (e.g., insect cells) are used. These systems allow for the investigation of a single, isolated enzyme's activity. Incubating lercanidipine with recombinant CYP3A4 results in the efficient formation of dehydro lercanidipine, confirming that this isozyme is not only involved but also sufficient to catalyze the reaction. clinpgx.org Comparing the metabolic activity of a panel of different recombinant CYP enzymes further solidifies that other isoforms, such as CYP2D6, play a minimal, if any, role in this specific biotransformation. drugsporphyria.net

The table below summarizes findings from studies using isolated biological components.

Biological Component Experiment Type Key Finding
Human Liver MicrosomesIncubation with LercanidipineRapid formation of Dehydro Lercanidipine.
Human Liver MicrosomesCo-incubation with KetoconazoleInhibition of Dehydro Lercanidipine formation.
Recombinant CYP3A4Incubation with LercanidipineEfficient conversion to Dehydro Lercanidipine.
Recombinant CYP2D6Incubation with LercanidipineNegligible formation of Dehydro Lercanidipine.

Investigation of Isotope Effects on Metabolic Transformations of Deuterated Lercanidipine Analogs

The investigation of kinetic isotope effects (KIE) is a powerful tool for elucidating the mechanisms of enzymatic reactions, including drug metabolism. nih.govsemanticscholar.orgresearchgate.net A deuterium (B1214612) KIE occurs when the replacement of a hydrogen atom with a deuterium atom at the site of bond cleavage leads to a slower reaction rate. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.

In the context of lercanidipine metabolism, a KIE study would involve synthesizing a lercanidipine analog deuterated at the C-4 position of the dihydropyridine ring, the site of hydrogen abstraction during the CYP3A4-catalyzed dehydrogenation. By comparing the rate of dehydro lercanidipine formation from the deuterated analog versus the non-deuterated parent drug in an in vitro system (like HLMs or with recombinant CYP3A4), researchers can determine if the initial C-H bond cleavage is the rate-limiting step of the metabolic reaction. nih.gov

No Isotope Effect (RateH / RateD ≈ 1): If there is no significant difference in the reaction rates, it suggests that another step in the catalytic cycle, such as product release or cofactor binding, is the rate-limiting step, rather than the initial hydrogen abstraction. nih.gov

Such studies provide deep mechanistic insights into the CYP3A4-lercanidipine interaction and can inform strategies for designing new drug analogs with potentially altered metabolic profiles. nih.govsemanticscholar.org

The following table presents hypothetical data from an isotope effect experiment.

Substrate Incubation System Rate of Dehydro Lercanidipine Formation (pmol/min/mg protein) Kinetic Isotope Effect (kH/kD)
Lercanidipine (unlabeled)Recombinant CYP3A41503.0
Lercanidipine (deuterated at C4)Recombinant CYP3A450

Emerging Research Avenues and Future Prospects for Dehydro Lercanidipine D3 Research

Development of Novel Analytical Applications Beyond Routine Quantification

The application of Dehydro Lercanidipine-d3 is poised to expand beyond its current use in bioequivalence and pharmacokinetic studies. Stable isotope-labeled standards are invaluable for a range of advanced analytical applications that require high precision and accuracy. clearsynth.com Future research could leverage this compound in several novel areas:

Metabolite Identification and Profiling: In complex metabolic studies, this compound can be used as a spike-in standard to aid in the confident identification of Dehydro Lercanidipine in various biological matrices. High-resolution mass spectrometry, combined with the known mass shift of the d3-label, can help distinguish the metabolite from isobaric interferences, thereby facilitating the elucidation of minor or unexpected metabolic pathways of the parent drug, Lercanidipine.

Quantitative Metabolomics: As metabolomics seeks to quantify the entirety of small molecules in a biological system, this compound can serve as a robust internal standard for targeted quantitative metabolomics. This would allow researchers to accurately measure fluctuations in Dehydro Lercanidipine levels in response to various stimuli or in different disease states, providing deeper insights into the drug's metabolic fate and interaction with endogenous metabolic networks.

Environmental Fate and Ecotoxicology: While less common for pharmaceutical metabolites, the presence of drugs and their byproducts in the environment is a growing concern. Highly sensitive methods using this compound as an internal standard could be developed to trace and quantify minute concentrations of Dehydro Lercanidipine in environmental samples, such as wastewater or soil, helping to assess its persistence and potential ecological impact. clearsynth.com

Table 1: Potential Novel Analytical Applications for this compound

Application AreaResearch ObjectiveRole of this compoundPotential Impact
Metabolite IdentificationTo identify novel or low-abundance metabolites of Lercanidipine.Serves as a mass-shifted reference compound to confirm the presence and structure of Dehydro Lercanidipine using high-resolution MS.Provides a more complete picture of the drug's biotransformation and potential for drug-drug interactions.
Targeted MetabolomicsTo accurately quantify changes in Dehydro Lercanidipine concentrations in disease models or clinical cohorts.Acts as an ideal internal standard for absolute quantification, correcting for extraction and ionization variability.Enables precise correlation of metabolite levels with physiological or pathological states.
Environmental AnalysisTo monitor the presence and concentration of Dehydro Lercanidipine in environmental matrices.Ensures accurate and sensitive quantification at trace levels in complex samples like water or soil.Contributes to understanding the environmental footprint of pharmaceutical compounds.

Advancements in Isotope Dilution Mass Spectrometry Techniques Utilizing this compound

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, and the use of a stable isotope-labeled internal standard like this compound is central to its success. This is because the deuterated standard exhibits nearly identical physicochemical properties to the analyte, co-eluting chromatographically and experiencing similar extraction recovery and ionization efficiency (or suppression). clearsynth.com This co-behavior allows it to perfectly compensate for variations during sample preparation and analysis. nih.gov

Advancements in ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) have enabled highly sensitive and rapid quantification. nih.govnih.gov In a typical IDMS method, specific precursor-to-product ion transitions are monitored for both the analyte (Dehydro Lercanidipine) and the internal standard (this compound). Lercanidipine is extensively metabolized by the CYP3A4 enzyme, with the aromatization of the dihydropyridine (B1217469) ring to form Dehydro Lercanidipine being a primary pathway. e-lactancia.orgwikipedia.orghpra.ie

Based on the known fragmentation of Lercanidipine (m/z 612.2 → 280.2) and its d3-standard (m/z 615.2 → 283.1), the transitions for Dehydro Lercanidipine and its d3-standard can be predicted. nih.govnih.gov Dehydro Lercanidipine would have a molecular weight approximately 2 Da less than Lercanidipine due to the aromatization (loss of two hydrogens). The d3-label adds 3 Da.

Table 2: Predicted Mass Spectrometric Parameters for IDMS Analysis

CompoundPredicted Precursor Ion (m/z)Predicted Product Ion (m/z)Rationale
Dehydro Lercanidipine~610.2~280.2Aromatization of the dihydropyridine ring leads to a loss of 2 Da from the parent Lercanidipine molecule. The fragmentation pattern is expected to be similar.
This compound~613.2~283.1The d3-label adds 3 Da to the mass of the analyte and its corresponding fragment ion, ensuring no cross-talk between analytical channels.

Future advancements will likely focus on increasing throughput via faster chromatography and exploring more sensitive mass spectrometry platforms, such as Q-TOF systems, to achieve even lower limits of quantification. idosi.org

Exploration of Other Deuteration Patterns of Dehydro Lercanidipine for Specialized Research Objectives

The placement of deuterium (B1214612) atoms on a molecule is a critical consideration in the design of internal standards and metabolic probes. hilarispublisher.com While this compound is effective for quantification, exploring alternative deuteration patterns could unlock specialized research applications. The key principle is the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and broken more slowly than a carbon-hydrogen (C-H) bond. nih.gov

Metabolically Stable Labeling: For use as an internal standard, deuterium labels are ideally placed on a part of the molecule that is not susceptible to metabolic cleavage or hydrogen exchange. acs.org This ensures the label is not lost during biological processing, which would compromise quantitative accuracy.

Metabolic Pathway Probing: Conversely, deuterium can be strategically placed at a known "metabolic soft spot." nih.gov By comparing the metabolism of the deuterated and non-deuterated compound, researchers can quantify the contribution of a specific metabolic pathway. If metabolism is slowed at the deuterated site, it confirms that this position is a primary target for enzymatic action.

Improving Metabolic Stability: The KIE can be exploited to intentionally slow down a drug's metabolism, potentially improving its pharmacokinetic profile. symeres.com While this applies more to the parent drug, studying the KIE on Dehydro Lercanidipine could provide insights into any further metabolism it might undergo.

Table 3: Hypothetical Deuteration Patterns and Their Research Objectives

Deuteration Site on Dehydro LercanidipinePrimary Research ObjectiveUnderlying Principle
Methyl group on the esterUse as a robust internal standard for quantification.This position is generally metabolically stable, preventing label loss and ensuring analytical accuracy.
Aromatic ring of the diphenylpropyl moietyTo probe for potential secondary hydroxylation reactions.Placing deuterium at a potential site of oxidation would slow the reaction (KIE), allowing its contribution to overall clearance to be measured. nih.govnih.gov
N-methyl groupTo investigate the kinetics of N-demethylation pathways.The KIE would reduce the rate of N-demethylation, helping to determine the significance of this pathway in the metabolite's clearance.

Potential Integration of this compound in Systems Biology and Advanced Chemical Proteomics Approaches

Systems biology and chemical proteomics aim to understand biological processes at a global level. Stable isotope-labeled small molecules are powerful tools in these fields. symeres.com this compound, or custom-synthesized analogues, could be integrated into these advanced research platforms.

Systems Biology and Pharmacokinetics (PK): In systems pharmacology, precise quantitative data is essential for building predictive models of drug action. Using this compound for highly accurate IDMS measurements allows for the development of more robust pharmacokinetic/pharmacodynamic (PK/PD) models. These models can better predict the time course of the drug and its primary metabolite in different patient populations.

Chemical Proteomics and Target Engagement: A modified version of this compound, functionalized with a reactive group or a reporter tag, could be synthesized to create a chemical probe. Such a probe could be used in competitive binding experiments to identify the proteins that interact with the metabolite in a cellular lysate. This approach, often called activity-based protein profiling, could uncover previously unknown "off-target" effects or transporters of the metabolite, providing a deeper understanding of its biological activity.

Metabolic Flux Analysis: Techniques like Deuterated Metabolic Imaging (DMI) use deuterated substrates to trace metabolic pathways non-invasively in real-time. isotope.com While typically used for endogenous metabolites like glucose, the concept could be adapted. By administering a deuterated parent drug and using this compound as a quantitative standard, one could trace the flux from drug to metabolite with high temporal and spatial resolution in preclinical models, linking metabolic activity to specific tissues or organs.

The continued use and creative application of this compound will undoubtedly push the boundaries of analytical chemistry and enhance our understanding of Lercanidipine's pharmacology from the molecular to the systems level.

Q & A

Q. What emerging analytical technologies could improve trace-level detection of this compound in complex matrices?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with ion mobility spectrometry enhances sensitivity and specificity. Machine learning algorithms can automate peak integration and reduce false positives in large datasets .

Methodological Frameworks

How can the PICO framework structure research questions on this compound’s therapeutic efficacy?

  • Methodological Answer : Define P opulation (e.g., hypertensive rat models), I ntervention (this compound dose), C omparison (non-deuterated Lercanidipine), and O utcome (blood pressure reduction). This ensures alignment with hypothesis-driven experimental designs .

What criteria (e.g., FINER) should guide the formulation of novel research questions for grant proposals?

  • Methodological Answer : Evaluate questions for F easibility (resource availability), I nnovation (deuterium’s role in drug half-life), N ovelty (unexplored metabolic pathways), E thics (animal welfare compliance), and R elevance (hypertension treatment gaps) .

Data Analysis & Reporting

Q. How should researchers statistically analyze conflicting in vivo/in vitro data for this compound?

  • Methodological Answer : Apply meta-analytic techniques to aggregate data across studies. Use sensitivity analysis to identify outliers and subgroup analyses to explore dose-response relationships. Transparently report limitations in methodology sections .

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

  • Methodological Answer : Adopt electronic lab notebooks (ELNs) to record reaction conditions, purification steps, and analytical validation data. Reference standards (e.g., CAS RNs) and deposit spectral data in public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.